molecular formula C20H18ClN3O3S2 B2905740 2-(benzo[d]thiazol-2-ylthio)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide CAS No. 2034529-13-8

2-(benzo[d]thiazol-2-ylthio)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide

Cat. No.: B2905740
CAS No.: 2034529-13-8
M. Wt: 447.95
InChI Key: VPGOBNCZLCOVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(benzo[d]thiazol-2-ylthio)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide features a benzothiazole core linked via a thioether bridge to an acetamide group, which is further connected to a 7-chloro-substituted benzooxazepine moiety. This hybrid structure combines heterocyclic motifs known for diverse bioactivities:

  • Benzothiazole: Recognized for antimicrobial, anticancer, and anti-inflammatory properties .
  • Benzooxazepine: A seven-membered ring system with oxygen and nitrogen atoms, often associated with central nervous system (CNS) modulation and enzyme inhibition .
  • Thioether linkage: Enhances metabolic stability and influences pharmacokinetic profiles .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S2/c21-14-5-6-16-13(9-14)10-24(19(26)11-27-16)8-7-22-18(25)12-28-20-23-15-3-1-2-4-17(15)29-20/h1-6,9H,7-8,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGOBNCZLCOVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d]thiazole derivative, which is then reacted with a suitable acylating agent to introduce the acetamide group. The oxazepine ring is formed through a cyclization reaction involving a chloro-substituted precursor. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]thiazol-2-ylthio)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts to drive the reaction to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

2-(benzo[d]thiazol-2-ylthio)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(benzo[d]thiazol-2-ylthio)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The oxazepine ring may also play a role in binding to biological targets, leading to various biological effects. Molecular docking studies have shown that this compound can form stable complexes with proteins, suggesting its potential as a drug candidate .

Comparison with Similar Compounds

Key Observations

Structural Diversity: The target compound’s benzooxazepine moiety distinguishes it from analogs with thiadiazole () or thiazolidinone () rings. This seven-membered ring may enhance binding to neurological targets (e.g., GABA receptors) compared to smaller heterocycles . Thioether linkages (common in , and 11) improve stability but may reduce solubility compared to ether or amide bonds .

Pharmacological Profiles: compounds demonstrated antinociceptive activity at 100 mg/kg in mice, suggesting the target compound’s benzooxazepine group could modulate pain pathways more selectively . Antidiabetic activity in and highlights the role of benzothiazole-thiazolidinone hybrids in targeting enzymes like 3-TOP or PPAR-γ, whereas the target compound’s benzooxazepine may favor CNS applications .

Synthetic Efficiency :

  • Yields for analogs range from 62.5% () to 97.4% (), with the target compound’s synthesis likely requiring multi-step protocols involving chloroacetyl chloride or similar reagents (as in ) .

Mechanistic and Functional Insights

  • Antinociceptive Potential: The target compound’s benzooxazepine moiety may interact with opioid or serotonin receptors, akin to benzodiazepine derivatives, while the benzothiazole-thioether group could inhibit cyclooxygenase (COX) or lipoxygenase pathways .

Biological Activity

The compound 2-(benzo[d]thiazol-2-ylthio)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide is a complex organic molecule that has attracted attention due to its potential biological activities. Its unique structure, featuring a benzo[d]thiazole moiety and an oxazepine ring, positions it as a candidate for various therapeutic applications, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The chemical structure can be represented as follows:

IUPAC Name 2(1,3benzothiazol2ylsulfanyl)N[2(7chloro3oxo5H1,4benzoxazepin4yl)ethyl]acetamide\text{IUPAC Name }2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide

This compound is characterized by its diverse functional groups that may interact with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzo[d]thiazole component is known for its interactions with various enzymes and receptors, potentially leading to inhibition of their activity. Molecular docking studies suggest that this compound can form stable complexes with proteins, indicating its potential as a drug candidate.

Anticancer Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, a study evaluated several benzothiazole derivatives against various cancer cell lines, revealing that certain compounds demonstrated potent inhibitory effects on cell proliferation .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (nM)
7eSKRB-31.2
7eSW6204.3
7eA54944
7eHepG248

In this context, the compound 7e was noted for its ability to induce apoptosis in HepG2 cells at concentrations as low as 0.625 µM, demonstrating a concentration-dependent effect on cell viability .

Antimicrobial Activity

Additionally, the compound's structural features suggest potential antimicrobial properties. Research has focused on the development of benzothiazole derivatives as quorum sensing inhibitors in Gram-negative bacteria. For example, certain derivatives showed promising activity against Pseudomonas aeruginosa, with IC50 values indicating effective inhibition without affecting bacterial growth significantly .

Table 2: Quorum Sensing Inhibition

CompoundQuorum Sensing SystemIC50 (µg/mL)
3LasB115.2
6LasB182.2
7LasB45.5

Case Studies and Research Findings

  • Synthesis and Evaluation : A series of novel benzothiazole derivatives were synthesized and evaluated for their anticancer activity across multiple human cancer cell lines. The findings indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through mechanisms involving cell cycle arrest .
  • Mechanistic Insights : Further studies revealed that specific derivatives not only inhibited cancer cell proliferation but also reduced levels of inflammatory cytokines such as IL-6 and TNF-α in treated cells. This suggests a dual action mechanism where both anticancer and anti-inflammatory effects are observed .
  • Drug Development Potential : The promising results from these studies position benzothiazole derivatives as candidates for further drug development aimed at treating various cancers and bacterial infections .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the benzo[f][1,4]oxazepine core and subsequent functionalization with thiazole and acetamide groups. Key steps include:

  • Step 1: Formation of the 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine intermediate via cyclization under acidic conditions (e.g., HCl/ethanol, 60–80°C) .
  • Step 2: Introduction of the ethylamine side chain via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine to enhance reactivity .
  • Step 3: Thioether linkage formation between the benzo[d]thiazol-2-ylthio group and the acetamide moiety, using coupling agents such as EDCI/HOBt in dichloromethane at room temperature .

Critical Conditions:

  • Temperature control (60–80°C for cyclization; room temperature for coupling).
  • Solvent selection (DMF for polar reactions, dichloromethane for non-polar steps).
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Table 1: Synthetic Optimization Parameters

StepReaction TypeSolventCatalystYield (%)
1CyclizationEthanolHCl65–70
2SubstitutionDMFEt₃N75–80
3CouplingDCMEDCI/HOBt60–65

Basic: How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is essential:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify the presence of key protons (e.g., NH of acetamide at δ 8.2–8.5 ppm) and carbons (e.g., carbonyl groups at δ 165–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and monitor reaction progress .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 513.12) .

Note: Discrepancies in NMR splitting patterns may indicate stereochemical impurities, necessitating repeated recrystallization .

Advanced: What strategies resolve contradictory data in biological activity assessments?

Methodological Answer:
Contradictions in bioactivity (e.g., inconsistent IC₅₀ values in kinase inhibition assays) arise from variability in experimental design. Mitigation strategies include:

  • Dose-Response Repetition: Conduct triplicate assays across independent batches to rule out batch-specific impurities .
  • Target Validation: Use CRISPR/Cas9 knockout models to confirm target specificity (e.g., EGFR or PI3K pathways) .
  • Molecular Dynamics (MD) Simulations: Analyze ligand-protein binding stability to explain potency variations (e.g., RMSD values >2.0 Å suggest weak binding) .

Table 2: Example Bioactivity Data Conflict Resolution

StudyReported IC₅₀ (nM)Resolved IC₅₀ (nM)Resolution Method
A120 ± 15105 ± 10Batch re-synthesis
B250 ± 30240 ± 25MD Simulation

Advanced: How to evaluate pharmacokinetic properties in preclinical models?

Methodological Answer:

  • Solubility: Use shake-flask method with PBS (pH 7.4) and DMSO co-solvent; compare logP values (target <3.0) .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS (t₁/₂ >60 min preferred) .
  • In Vivo Absorption: Administer orally to Sprague-Dawley rats (10 mg/kg) and measure plasma concentrations over 24h; calculate bioavailability (F >20% acceptable) .

Key Challenge: Low solubility (<10 µg/mL) may require formulation with cyclodextrins or lipid nanoparticles .

Advanced: What computational methods predict off-target interactions?

Methodological Answer:

  • Pharmacophore Modeling: Align compound features (e.g., hydrogen bond donors, aromatic rings) with known off-targets (e.g., cytochrome P450 enzymes) .
  • Docking Studies (AutoDock Vina): Screen against databases like ChEMBL; prioritize targets with docking scores <-7.0 kcal/mol .
  • Machine Learning: Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity risks .

Validation: Compare computational predictions with in vitro toxicity assays (e.g., hERG inhibition) .

Advanced: How to optimize the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 1.2–9.0) and monitor degradation via HPLC. Benzo[d]thiazole derivatives degrade rapidly at pH >8.0, requiring enteric coatings for oral delivery .
  • Oxidative Stability: Expose to H₂O₂ (0.1–1.0 mM) and quantify oxidation products (e.g., sulfoxide formation) using LC-MS .
  • Light Sensitivity: Conduct ICH Q1B photostability testing; store in amber vials if degradation >5% under UV .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.